![molecular formula C9H6ClN3O3 B6350316 3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole CAS No. 1165931-61-2](/img/structure/B6350316.png)

3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole” is a derivative of oxadiazole . Oxadiazoles and their derivatives are known to exhibit potent bactericidal activity against a wide range of microorganisms . They are common motifs in drug-like compounds and are regularly employed to replace the ester and amide functions with bioisosteric alternatives . These compounds have become significant pharmacological scaffolds, particularly in the treatment of cancer disease, due to their extensive and powerful activity .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves several steps. A number of fresh 1,3,4-oxadiazole derivatives and analogues were created and their effectiveness as antimicrobials against a variety of pathogenic gram-positive and gram-negative organisms was examined . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis

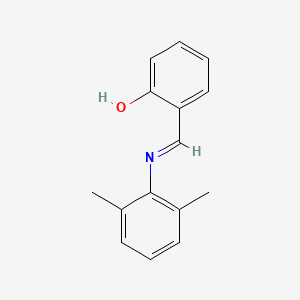

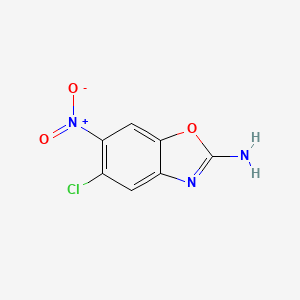

The molecular structure of 1,2,4-oxadiazoles, including “3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole”, is characterized by a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles are complex and involve several steps. For example, the treatment of 4-substituted aryl amidoximes with methyl 2-chloro-2-oxoacetate at reflux for several hours can lead to the synthesis of 1,2,4-oxadiazoles .Scientific Research Applications

Anti-Infective Agents

1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have shown potential in the treatment of infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and even severe acute respiratory syndrome coronavirus-2 (SARS CoV-2) .

Antibacterial Activity

Specific 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) , which cause rice bacterial leaf blight and rice bacterial leaf streaks respectively . These diseases can result in a loss of up to 80% of the crop and cause severe economic damage .

Antifungal Activity

1,2,4-oxadiazole derivatives have also shown anti-fungal activity against Rhizoctonia solani , which causes rice sheath wilt . This fungal disease poses a huge threat to global agriculture .

Nematocidal Activity

Some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita , a species of root-knot nematode that is a major agricultural pest .

Anticancer Agents

1,2,4-oxadiazoles have been studied for their potential as anticancer agents . The unique properties of these compounds could make them effective in the treatment of various types of cancer .

Vasodilators

1,2,4-oxadiazoles have been explored for their potential as vasodilators . These compounds could help in the treatment of conditions related to blood vessels, such as hypertension .

Anticonvulsants

1,2,4-oxadiazoles have been studied for their potential as anticonvulsants . These compounds could be used in the treatment of conditions like epilepsy .

Antidiabetic Agents

1,2,4-oxadiazoles have also been explored for their potential as antidiabetic agents . These compounds could help in the management of diabetes .

Mechanism of Action

Target of Action

It’s known that 1,2,4-oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been used as GSK-3β inhibitors .

Mode of Action

1,2,4-oxadiazoles have been reported to exhibit their anti-infective properties by interacting with various targets . For instance, some 1,2,4-oxadiazole derivatives have been designed and synthesized as novel GSK-3β inhibitors .

Biochemical Pathways

It’s known that 1,2,4-oxadiazoles can affect various biochemical pathways due to their broad spectrum of biological activities .

Result of Action

It’s known that 1,2,4-oxadiazoles can exhibit a range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .

properties

IUPAC Name |

3-(2-chloro-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3/c1-5-11-9(12-16-5)7-4-6(13(14)15)2-3-8(7)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUUCJMOPSEOBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-5-nitrophenyl)-5-methyl-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride; 95%](/img/structure/B6350319.png)